molecular formula C10H12N2 B1408599 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine CAS No. 1355225-37-4

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Cat. No.: B1408599
CAS No.: 1355225-37-4
M. Wt: 160.22 g/mol
InChI Key: VWRHDQSMLHFACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyrroles .

Scientific Research Applications

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is similar to that of nicotine, although the exact pathways and molecular targets may vary .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is unique due to its specific structural features and its distinct interaction with biological targets. Its potential therapeutic applications and its role in various chemical reactions further highlight its uniqueness .

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHDQSMLHFACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 2
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 3
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 4
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 5
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 6
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

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